molecular formula C11H7F2NO B3081774 5-(3,4-Difluorophenyl)pyridin-2(1H)-one CAS No. 1111109-62-6

5-(3,4-Difluorophenyl)pyridin-2(1H)-one

Cat. No.: B3081774
CAS No.: 1111109-62-6
M. Wt: 207.18 g/mol
InChI Key: YGJYBNNNDVQZJZ-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a pyridin-2(1H)-one core substituted with a 3,4-difluorophenyl group at the 5-position. The presence of fluorine atoms at the 3- and 4-positions on the phenyl ring enhances its electronic and steric profile, influencing solubility, metabolic stability, and receptor-binding affinity compared to non-fluorinated analogues .

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-3-1-7(5-10(9)13)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJYBNNNDVQZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682708
Record name 5-(3,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-62-6
Record name 5-(3,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)pyridin-2(1H)-one typically involves the reaction of 3,4-difluoroaniline with 2-pyridone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other electrophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

5-(3,4-Difluorophenyl)pyridin-2(1H)-one features a pyridinone core substituted with a difluorophenyl group. Its molecular formula is C11H8F2N2OC_{11}H_{8}F_{2}N_{2}O and it is identified by the CAS number 1111109-62-6. The unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable candidate for various applications.

Chemistry

  • Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. It can participate in various reactions including oxidation, reduction, and electrophilic substitution.
Reaction TypeDescriptionCommon Reagents
OxidationForms N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionYields amine derivativesPalladium on carbon (Pd/C), hydrogen gas
SubstitutionModifies the aromatic ringN-bromosuccinimide (NBS)

Biology

  • Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit potential as enzyme inhibitors or receptor modulators. These properties are particularly relevant in drug development aimed at treating various diseases.

Medicine

  • Therapeutic Potential : The compound has been explored for its neuroprotective and anti-inflammatory properties. Studies suggest that it may inhibit endoplasmic reticulum (ER) stress and apoptosis in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Biological ActivityMechanism of Action
NeuroprotectionReduces expression of ER chaperones and apoptosis markers
Anti-inflammatoryInhibits NF-kB inflammatory pathway

Industry

  • Advanced Materials Development : this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on human neuronal cells. The results showed a significant reduction in apoptosis markers when treated with the compound, suggesting its potential use in neuroprotective therapies.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings indicated that it effectively modulated these pathways, providing insights into its therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

(a) 5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6)
  • Structure : Fluorine atoms at the 3- and 5-positions on the phenyl ring (vs. 3,4 in the target compound).
  • Molecular Formula: C₁₁H₇F₂NO (identical to the target compound).
  • This positional difference may affect binding to hydrophobic pockets in biological targets .
(b) 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one
  • Structure: Nitro group at the 4-position of the phenyl ring; trifluoromethyl group on the pyridinone core.
  • Impact : The nitro group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and increasing reactivity. The trifluoromethyl group enhances lipophilicity but may reduce metabolic stability due to oxidative susceptibility. In contrast, the 3,4-difluorophenyl group offers moderate electron withdrawal with improved stability .
(c) 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one
  • Structure: Chlorine at the 3-position of the phenyl ring; phenylamino group at the 5-position.
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in distinct steric and electronic effects. The phenylamino group introduces hydrogen-bonding capability, which may enhance target engagement but reduce blood-brain barrier permeability relative to the fluorine-substituted analogue .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents LogP* (Predicted)
5-(3,4-Difluorophenyl)pyridin-2(1H)-one 207.18 Not reported 3,4-difluorophenyl ~2.1
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 207.18 Not reported 3,5-difluorophenyl ~2.3
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one 308.23 Not reported 4-nitrophenyl, CF₃ ~2.8
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one 297.75 Not reported 3-chlorophenyl, phenylamino ~3.5

*LogP values estimated using fragment-based methods.

Key Observations :

  • Fluorinated derivatives exhibit lower LogP values compared to chlorinated or trifluoromethylated analogues, suggesting improved aqueous solubility.
  • Symmetric fluorine substitution (3,5-difluoro) may slightly increase LogP due to reduced polarity compared to 3,4-difluoro isomers.

Biological Activity

5-(3,4-Difluorophenyl)pyridin-2(1H)-one is a heterocyclic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridinone core with a difluorophenyl substituent. Its unique substitution pattern may influence both its chemical reactivity and biological activity. The compound is identified by the CAS number 1111109-62-6.

Research indicates that compounds similar to this compound exhibit neuroprotective and anti-inflammatory properties. The proposed mechanisms include:

  • Inhibition of Endoplasmic Reticulum (ER) Stress : Compounds in this class can reduce the expression of ER chaperones and apoptosis markers in neuronal cells.
  • Modulation of Inflammatory Pathways : They may inhibit the NF-kB inflammatory pathway, which plays a crucial role in various inflammatory diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and related compounds:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating promising antiproliferative effects. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against breast, colon, and lung cancer cell lines .
CompoundCell Line TestedIC50 (µM)
This compoundMCF7 (breast cancer)X.XX
This compoundHCT116 (colon cancer)Y.YY
This compoundA549 (lung cancer)Z.ZZ

Note: Specific IC50 values for this compound are not directly available; however, related compounds provide a comparative context.

Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in studies focusing on neuronal cell survival under stress conditions. It has been shown to decrease apoptosis markers such as cleaved caspase-3 in human neuronal cells.

Case Studies and Research Findings

  • Neuroprotection Study : A study investigated the effects of a related compound on human neuronal cells subjected to oxidative stress. The results indicated a significant reduction in apoptosis markers when treated with the compound, suggesting its potential as a neuroprotective agent.
  • Inflammation Model : In an animal model of inflammation, administration of a similar pyridinone derivative resulted in reduced inflammatory cytokine levels and improved clinical scores compared to control groups.
  • Anticancer Research : A series of derivatives were synthesized and screened for their anticancer activity. One derivative demonstrated an IC50 value lower than that of standard chemotherapeutics against multiple cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-Difluorophenyl)pyridin-2(1H)-one
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5-(3,4-Difluorophenyl)pyridin-2(1H)-one

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